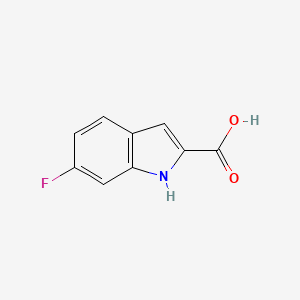
6-Fluoroindole-2-carboxylic acid
Vue d'ensemble
Description
6-Fluoroindole-2-carboxylic acid is a fluorinated heteroaromatic compound that is part of a broader class of indole derivatives. These compounds are of significant interest due to their diverse range of biological activities and their potential applications in pharmaceuticals. The presence of the fluorine atom can significantly alter the physical, chemical, and biological properties of these molecules.
Synthesis Analysis
The synthesis of fluorinated indoles, such as 6-fluoroindole-2-carboxylic acid, can be achieved through various methods. One approach involves the decarboxylative fluorination of electron-rich heteroaromatic carboxylic acids using Selectfluor, which has been shown to be effective for synthesizing monofluorinated indoles . Another method includes the total synthesis of related compounds like 6-fluoroindan-1-carboxylic acid, which was synthesized from 3-fluorobenzaldehyde through a multi-step process . These methods highlight the versatility and adaptability of synthetic strategies to incorporate fluorine into complex aromatic systems.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is often characterized by the presence of intramolecular hydrogen bonds and the competition between different atoms as proton acceptors. For instance, in 6-fluorosalicylic acid, the fluorine atom competes with oxygen for the COOH proton, affecting the conformational equilibrium . Although this study does not directly address 6-fluoroindole-2-carboxylic acid, it provides insight into the structural dynamics that fluorine can induce in similar compounds.
Chemical Reactions Analysis
Fluorinated indoles can participate in various chemical reactions, often leading to the formation of complex structures with potential biological activity. For example, the synthesis of pyridonecarboxylic acids as antibacterial agents involves the introduction of a fluorine atom at the 6-position of the naphthyridine ring, which is structurally related to indole . The reactivity of the fluorine atom can thus be exploited to create new compounds with enhanced biological properties.
Physical and Chemical Properties Analysis
The introduction of a fluorine atom into the indole ring can significantly alter the physical and chemical properties of the compound. Fluorination can affect the pKa, viscosity, polarity, and molecular conformation of the molecule . These changes can have profound effects on the bioactivity and pharmacokinetic profile of the compound, making fluorinated indoles valuable in drug design and development.
Applications De Recherche Scientifique
6-Fluoroindole-2-carboxylic Acid is a chemical compound with the molecular formula C9H6FNO2 and a molecular weight of 179.15 . It appears as a light yellow to yellow to orange powder or crystal . It’s used as an important raw material and intermediate in various fields .
- Organic Synthesis : As an intermediate, it can be used in the synthesis of a wide range of organic compounds .
- Agrochemicals : It can be used in the production of agrochemicals, possibly as a precursor or intermediate .
- Dyestuff : It can be used in the production of dyes .
-
Metal Complexes and Macromolecules : The carboxylic acid group in 6-Fluoroindole-2-carboxylic acid can bind to copper (II), yielding a binuclear complex. This complex shows anti-cancer activity towards breast cancer cell lines (MDA-MB-231 and MCF-7) with a percentage of inhibition of 90% at 20 µM concentration .
-
Organic Field-Effect Transistors (OFETs) and Solar Cells : 6-Fluoroindole-2-carboxylic acid can be used to synthesise triindoles, via a palladium catalysed decarboxylative reaction. Triindoles are used as semiconductors in OFETs with field effect mobility of 0.03 cm² V⁻¹ S⁻¹, as well as hole transport layers in solar cells .
-
Pharmaceuticals : 6-Fluoroindole may be used as a reactant in the preparation of tryptophan dioxygenase inhibitors, pyridyl-ethenyl-indoles as potential anticancer immunomodulators .
-
Antibacterial and Antifungal Agents : 6-Fluoroindole can be used in the synthesis of antibacterial and antifungal agents .
-
Diabetes Management : 6-Fluoroindole can be used in the synthesis of Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors for the management of hyperglycemia in diabetes .
-
Fluorescence Spectra : The neutral form and zwitterionic form of 6-fluoroindole-2-carboxylic acid have different emission bands at 332 and 370 nm respectively, forming a broad fluorescence emission peak .
-
Anti-Cancer Activity : The carboxylic acid group in 6-fluoroindole-2-carboxylic acid can bind to copper (II), yielding a binuclear complex. This complex shows anti-cancer activity towards breast cancer cell lines (MDA-MB-231 and MCF-7) with a percentage of inhibition of 90% at 20 µM concentration .
-
Organic Field-Effect Transistors (OFETs) and Solar Cells : 6-Fluoroindole-2-carboxylic acid can be used to synthesise triindoles, via a palladium catalysed decarboxylative reaction. Triindoles are used as semiconductors in OFETs with field effect mobility of 0.03 cm² V⁻¹ S⁻¹, as well as hole transport layers in solar cells .
-
Tryptophan Dioxygenase Inhibitors : 6-Fluoroindole may be used as a reactant in the preparation of tryptophan dioxygenase inhibitors .
-
Anticancer Immunomodulators : 6-Fluoroindole may be used in the synthesis of pyridyl-ethenyl-indoles as potential anticancer immunomodulators .
-
Antibacterial and Antifungal Agents : 6-Fluoroindole can be used in the synthesis of antibacterial and antifungal agents .
-
Diabetes Management : 6-Fluoroindole can be used in the synthesis of Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors for the management of hyperglycemia in diabetes .
Safety And Hazards
Orientations Futures
6-Fluoroindole-2-carboxylic acid can be used to synthesize triindoles, via a palladium-catalyzed decarboxylative reaction . Triindoles are used as semiconductors in OFETs with a field effect mobility of 0.03 cm^2 V^-1 S^-1, as well as hole transport layers in solar cells . This suggests potential future applications in the field of electronics and renewable energy.
Propriétés
IUPAC Name |
6-fluoro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTIKMXIKAOCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401780 | |
| Record name | 6-Fluoroindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroindole-2-carboxylic acid | |
CAS RN |
3093-97-8 | |
| Record name | 6-Fluoroindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Fluoroindole-2-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




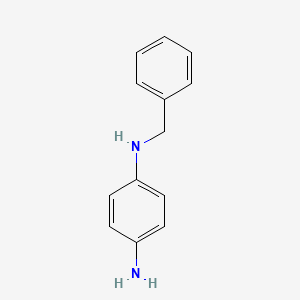
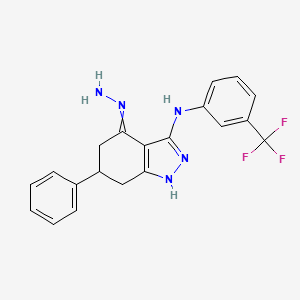
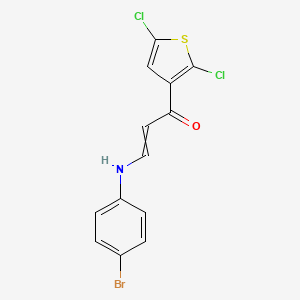
![2-[(4-methylphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B1308463.png)
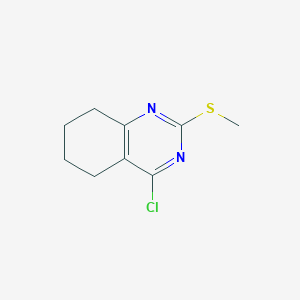
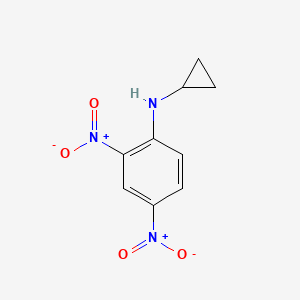
![5-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1308478.png)
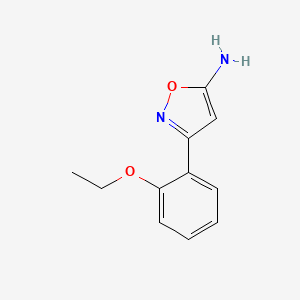
![2-[4-(3-Fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-enenitrile](/img/structure/B1308481.png)
![1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone](/img/structure/B1308484.png)
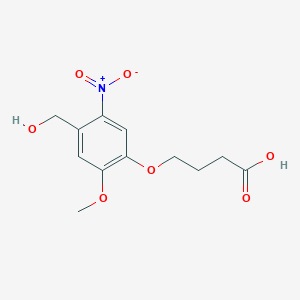
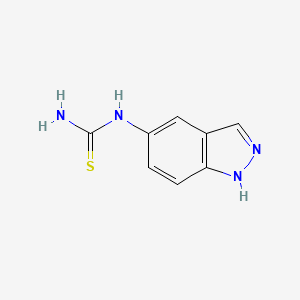
![1-[4-(1-Adamantyl)phenyl]adamantane](/img/structure/B1308494.png)